alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

Catalog No.
S2645543
CAS No.
1255792-05-2
M.F
C12H13NO5
M. Wt
251.238
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy...

CAS Number

1255792-05-2

Product Name

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

IUPAC Name

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol

Molecular Formula

C12H13NO5

Molecular Weight

251.238

InChI

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3

InChI Key

DACNMURXMLMAPR-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O

Solubility

not available

It’s possible that this compound is being used in cutting-edge research that hasn’t been widely published or it may be used in very specific and niche areas of research. It could also be the case that this compound is used as a building block or intermediate in the synthesis of other compounds .

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and an alkyne moiety. Its molecular formula is C12H13NO5C_{12}H_{13}NO_5 with a molecular weight of approximately 251.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

  • Nitroaromatics: Some nitroaromatic compounds can be explosive or can form explosive salts. However, the presence of electron-donating groups like methoxy can reduce this risk [, ].
  • Alkynes: Terminal alkynes can be flammable and may react violently with strong oxidizing agents [].
Typical of compounds containing nitro and alcohol functional groups. These reactions may include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Esterification: The alcohol can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The alkyne moiety may participate in nucleophilic substitution reactions.

The specific reaction pathways depend on the reagents and conditions used, making this compound versatile for synthetic applications .

The synthesis of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol typically involves multi-step organic reactions. A common approach includes:

  • Nitration: Introducing the nitro group onto a suitable benzene derivative.
  • Alkylation: Attaching the propynyl group through nucleophilic substitution or coupling reactions.
  • Methoxylation: Adding the methoxy group using methylating agents.

Each step requires careful optimization of conditions to achieve high yields and purity .

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of specialty chemicals or polymers due to its unique functional groups.

Its versatility makes it a candidate for further exploration in various fields of chemistry .

Several compounds share structural similarities with alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methoxybenzyl alcoholContains a methoxy and an alcohol groupSimpler structure without nitro or alkyne
5-NitroindoleContains a nitro groupIndole ring system
3-AlkynylphenolContains an alkyne and hydroxyl groupLacks nitro functionality
3-MethoxyphenolContains methoxy and hydroxyl groupsNo nitro or alkyne

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol's unique combination of functional groups distinguishes it from these similar compounds, potentially endowing it with distinct chemical reactivity and biological properties .

XLogP3

1.3

Dates

Last modified: 08-16-2023

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